VH032

Descripción general

Descripción

VH032 es un ligando de molécula pequeña diseñado para unirse a la proteína de von Hippel-Lindau (VHL), que forma parte del complejo de ligasa de ubiquitina E3. Este complejo juega un papel crucial en el sistema ubiquitina-proteasoma, responsable de la degradación de las proteínas del factor inducible por hipoxia (HIF) en condiciones normóxicas . This compound se utiliza comúnmente en el desarrollo de quimeras de direccionamiento de proteólisis (PROTAC), que son moléculas bifuncionales que pueden inducir la degradación de proteínas diana reclutándolas al sistema ubiquitina-proteasoma .

Métodos De Preparación

La síntesis de VH032 implica varios pasos, comenzando con materiales disponibles comercialmente. Uno de los pasos clave es la arilación C–H de 4-metiltiazol, que se puede realizar utilizando acetato de paladio o Pd-PEPPSI-IPr como catalizadores . La ruta sintética generalmente incluye los siguientes pasos:

- Protección de la amina bencílica utilizando N-Boc-L-4-hidroxiprolina.

- Arilación de 4-metiltiazol.

- Desprotección de la amina bencílica.

- Reacción de amidación para formar el producto final .

Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis de laboratorio se puede escalar para producir cantidades multigramo con rendimientos generales de alrededor del 56% .

Análisis De Reacciones Químicas

VH032 experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El mango funcional de amina primaria permite una fácil conjugación a un ligando de proteína diana.

Reacciones de amidación: Formación de enlaces amida durante el proceso de síntesis.

Arilaciones: Paso clave en la síntesis que implica la arilación de 4-metiltiazol.

Los reactivos comunes utilizados en estas reacciones incluyen acetato de paladio, N-Boc-L-4-hidroxiprolina y varios disolventes adecuados para las condiciones de reacción . Los principales productos formados a partir de estas reacciones son intermediarios que conducen al compuesto this compound final .

Aplicaciones Científicas De Investigación

Proteolysis Targeting Chimeras (PROTACs)

One of the most promising applications of VH032 is its incorporation into PROTACs, which are bifunctional molecules designed to target specific proteins for degradation. PROTACs utilize ligands like this compound to recruit E3 ligases such as VHL, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins. Research has demonstrated the effectiveness of this compound in developing PROTACs targeting various proteins, including kinases and transcription factors .

Table 1: Summary of PROTAC Applications Involving this compound

| Target Protein | Application | Outcome |

|---|---|---|

| Bromodomain proteins | Cancer therapy | Effective degradation observed |

| Estrogen Receptor α | Hormonal therapies | Successful development of degraders |

| Other kinases | Targeted protein degradation | Enhanced specificity and efficacy |

High-Throughput Screening

This compound has been utilized in high-throughput screening assays to identify novel VHL ligands. The development of a BODIPY FL this compound probe has enabled sensitive detection of VHL interactions through time-resolved fluorescence resonance energy transfer (TR-FRET) assays. This probe exhibits high affinity for VHL and is resistant to assay interference, making it suitable for large-scale ligand identification .

Case Study 1: This compound in Cancer Research

A study investigated the role of this compound in enhancing the therapeutic efficacy of cancer treatments by stabilizing HIF-α. The results indicated that this compound could improve tumor oxygenation and reduce tumor growth in preclinical models, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Development of Novel PROTACs

Researchers developed bispecific estrogen receptor α degraders incorporating this compound as a ligand. These degraders showed significant activity against estrogen receptor-positive cancers, highlighting the versatility of this compound in targeted therapy development .

Mecanismo De Acción

VH032 ejerce sus efectos uniéndose a la proteína VHL, que forma parte del complejo de ligasa de ubiquitina E3. Esta unión inhibe la interacción entre VHL y las proteínas del factor inducible por hipoxia (HIF), lo que lleva a la estabilización de las proteínas HIF en condiciones normóxicas . Los objetivos moleculares involucrados incluyen la proteína VHL y las proteínas HIF, y la vía involucra el sistema ubiquitina-proteasoma .

Comparación Con Compuestos Similares

VH032 a menudo se compara con otros ligandos de VHL como VH298 y VH101. Estos compuestos comparten mecanismos de acción similares pero difieren en sus afinidades de unión y aplicaciones específicas . VH298, por ejemplo, es un inhibidor más potente de la interacción VHL-HIF y se ha demostrado que aumenta los niveles de proteína VHL de manera más efectiva que this compound . VH101, por otro lado, se utiliza en el desarrollo de PROTAC que se dirigen a diferentes proteínas .

Compuestos similares incluyen:

VH298: Un inhibidor de VHL más potente.

VH101: Utilizado en el desarrollo de PROTAC que se dirigen a diferentes proteínas.

This compound destaca por su diseño específico para una fácil conjugación con ligandos de proteínas diana, lo que lo convierte en una herramienta versátil en el desarrollo de PROTAC .

Actividad Biológica

VH032 is a small-molecule inhibitor that targets the von Hippel-Lindau (VHL) protein, playing a significant role in the regulation of hypoxia-inducible factors (HIFs). This compound has garnered attention for its potential therapeutic applications, particularly in conditions like anemia and mitochondrial diseases, by mimicking the cellular response to hypoxia. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular proteomes, and implications for drug development.

This compound functions primarily by inhibiting the interaction between VHL and HIF-α subunits. Normally, VHL facilitates the ubiquitination and degradation of HIF-α under normoxic conditions. By blocking this interaction, this compound stabilizes HIF-α, leading to an increase in HIF target gene expression associated with the hypoxic response.

Key Findings on this compound's Mechanism:

- Induction of Hypoxic Response : this compound activates the transcriptional response to hypoxia similar to that induced by actual low oxygen levels (1% O2) or by prolyl hydroxylase domain (PHD) inhibitors like IOX2 .

- Proteomic Changes : Quantitative mass spectrometry analysis revealed that this compound treatment leads to distinct changes in the cellular proteome. Notably, it increases VHL protein levels without altering mRNA levels, indicating a stabilization effect on specific VHL isoforms .

Case Studies and Experimental Data

-

Proteomic Analysis :

- A study utilized tandem mass tag (TMT) labeling to analyze proteomic changes in cells treated with this compound compared to hypoxia and IOX2 treatment. The findings demonstrated that this compound selectively activated the HIF response with a lower correlation to hypoxia than IOX2 .

- Specifically, this compound increased VHL protein abundance significantly (1.59-fold increase) relative to controls after 24 hours of treatment, while hypoxia led to a decrease in VHL levels .

- Binding Affinity :

Table: Summary of Biological Activities of this compound

Applications in Drug Development

This compound serves as a critical component in developing proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The compound's ability to act as a ligand for VHL makes it an attractive candidate for creating new therapeutic agents targeting various diseases.

Synthesis and Functionalization

Recent advancements have led to the synthesis of functionalized derivatives of this compound, enhancing its utility in PROTAC research. For instance, modifications such as amine alkyl linkers have been explored to optimize its effectiveness in degrading target proteins like BRD4 in cancer cells .

Propiedades

IUPAC Name |

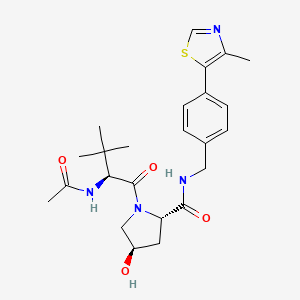

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29)/t18-,19+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVIEZBZIUKYOG-SVFBPWRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.